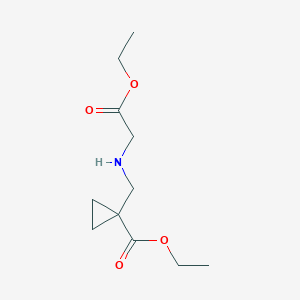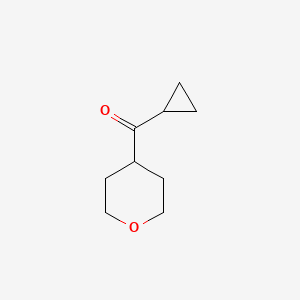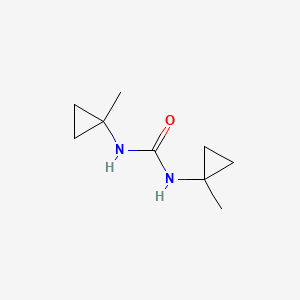![molecular formula C18H15N5OS B2526650 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034437-99-3](/img/structure/B2526650.png)
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a combination of a benzo[d]thiazole ring and a 1,2,3-triazole ring
Mechanism of Action
Target of Action
The compound N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound that contains a triazole and thiazole moiety . These moieties are known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors . Similarly, thiazole derivatives have been found in many potent biologically active compounds . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Compounds containing triazole and thiazole moieties have been associated with a broad range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
One of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines .
Action Environment
The solubility of thiazole in various solvents could potentially influence the compound’s action in different environments .
Biochemical Analysis
Biochemical Properties
Triazole compounds, including N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Cellular Effects
Triazole compounds are known to have a wide range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazole compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. It is known that triazole compounds can interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, often referred to as "click chemistry".
Synthesis of the benzo[d]thiazole ring: This involves the cyclization of o-aminothiophenol with a carboxylic acid derivative.
Coupling of the two rings: The final step involves coupling the 1,2,3-triazole and benzo[d]thiazole rings through an appropriate linker, such as an ethyl group, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring and exhibit similar chemical properties and biological activities.
Benzo[d]thiazole derivatives: Compounds with the benzo[d]thiazole ring are known for their diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is unique due to the combination of the triazole and benzo[d]thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a multifunctional compound in various applications.
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c24-17(18-22-14-8-4-5-9-16(14)25-18)21-15(12-23-19-10-11-20-23)13-6-2-1-3-7-13/h1-11,15H,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUHVXSTCIPRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2526567.png)
![6-Tert-butyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2526571.png)
![4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2526573.png)


![2-(2-chloro-6-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B2526577.png)
![5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B2526578.png)
![5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2526581.png)
![N-cyclopentyl-4-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2526583.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-nitrophenoxy)thiophene-2-carboxamide](/img/structure/B2526587.png)
![3-(2H-1,3-benzodioxol-5-yl)-8-ethoxy-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2526588.png)
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2526589.png)

